N-(m-PEG4)-N'-(azide-PEG4)-Cy7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

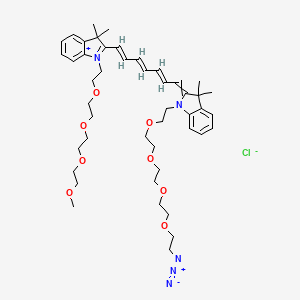

C46H66ClN5O8 |

|---|---|

Poids moléculaire |

852.5 g/mol |

Nom IUPAC |

1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride |

InChI |

InChI=1S/C46H66N5O8.ClH/c1-45(2)39-15-11-13-17-41(39)50(22-25-54-30-33-58-36-35-56-28-27-52-5)43(45)19-9-7-6-8-10-20-44-46(3,4)40-16-12-14-18-42(40)51(44)23-26-55-31-34-59-38-37-57-32-29-53-24-21-48-49-47;/h6-20H,21-38H2,1-5H3;1H/q+1;/p-1 |

Clé InChI |

ISHBUBOOHQEWKB-UHFFFAOYSA-M |

SMILES isomérique |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/C=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |

SMILES canonique |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling the Spectroscopic Profile of N-(m-PEG4)-N'-(azide-PEG4)-Cy7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of N-(m-PEG4)-N'-(azide-PEG4)-Cy7, a near-infrared (NIR) fluorescent probe integral to advanced biological imaging and targeted therapeutic development. Characterized by a Cy7 core, this molecule is functionalized with a methoxy-terminated polyethylene glycol (PEG) chain and an azide-terminated PEG chain, rendering it a versatile tool for bioconjugation via "click chemistry." The inclusion of PEG linkers enhances aqueous solubility and biocompatibility, crucial for in vivo applications.

Core Spectral and Physicochemical Properties

This compound is distinguished by its strong absorption and emission in the near-infrared spectrum, a region advantageous for deep tissue imaging due to reduced autofluorescence from endogenous biomolecules. The spectral characteristics are primarily dictated by the heptamethine cyanine (Cy7) core.

A summary of the key quantitative data for this compound is presented below. For comparative purposes, typical values for the parent Cy7 dye are also included. It is important to note that spectral properties can be influenced by the solvent environment.

| Property | This compound | Typical Cy7 Dye |

| Excitation Maximum (λex) | 750 nm[1] | ~743 - 756 nm[2][3] |

| Emission Maximum (λem) | 773 nm[1] | ~767 - 779 nm[2][3] |

| Molar Extinction Coefficient (ε) | 199,000 M⁻¹cm⁻¹[1] | >200,000 M⁻¹cm⁻¹[4] |

| Quantum Yield (Φ) | Data not available | ~0.3[4] |

| Molecular Formula | C₄₆H₆₆ClN₅O₈[5] | - |

| Molecular Weight | 852.50 g/mol [6] | - |

| Solubility | Water, DMSO, DMF, DCM[1][5] | - |

Experimental Protocols for Spectral Characterization

Accurate determination of the spectral properties of this compound is critical for its effective implementation in experimental settings. The following are detailed methodologies for key spectroscopic analyses.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a specific wavelength, is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., DMSO, PBS)

-

Spectrophotometer

-

1 cm path length quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of solvent to create a concentrated stock solution.

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution. The final concentrations should yield absorbance values between 0.1 and 1.0 at the absorption maximum to ensure linearity.

-

Spectrophotometer Setup: Power on the spectrophotometer and allow the lamp to stabilize. Set the wavelength range to scan from approximately 600 nm to 850 nm.

-

Blank Measurement: Fill a cuvette with the solvent used for the dilutions and record a baseline spectrum. This will serve as the blank to correct for solvent and cuvette absorbance.

-

Sample Measurement: Measure the absorbance spectra of each of the diluted solutions.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). Using the absorbance value at λmax, the known concentration, and the path length (1 cm), calculate the molar extinction coefficient using the formula: ε = A / cl.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process and is the ratio of photons emitted to photons absorbed. It is typically determined relative to a standard with a known quantum yield.

Materials:

-

This compound

-

A quantum yield standard with similar excitation and emission properties (e.g., Indocyanine Green in DMSO, Φ = 0.13)

-

Spectrofluorometer

-

Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopy-grade solvent

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra for all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.

-

Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent. (If the same solvent is used for both sample and standard, this term cancels out).

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic characterization of a fluorescent dye such as this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Azide-PEG4-Cy7: Spectroscopic Properties and Experimental Protocols

This guide provides a comprehensive overview of the spectral and photophysical properties of Azide-PEG4-Cy7, a near-infrared (NIR) fluorescent probe commonly utilized in biological imaging and bioconjugation applications. Detailed experimental protocols for the characterization of its core properties are also presented.

Azide-PEG4-Cy7 is a versatile molecule that combines the spectral characteristics of the cyanine 7 (Cy7) fluorophore with the utility of an azide group, facilitated by a polyethylene glycol (PEG) linker. The Cy7 dye is known for its excitation and emission in the near-infrared range, a window where biological tissues exhibit minimal autofluorescence, allowing for deep tissue imaging with a high signal-to-noise ratio. The azide functional group enables its conjugation to a wide variety of molecules, such as proteins, nucleic acids, and small molecules, through "click chemistry" reactions. The hydrophilic PEG4 linker enhances solubility in aqueous media and can reduce non-specific binding.

Core Spectroscopic and Photophysical Properties

The key quantitative parameters of Azide-PEG4-Cy7 are summarized in the table below. These values are critical for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and performing quantitative analysis. The data presented is a compilation from various suppliers and literature sources for Cy7 azide and its derivatives.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 750 - 756 nm | [1][2][3][4] |

| Emission Maximum (λem) | 773 - 779 nm | [1][2][3][4] |

| Molar Extinction Coefficient (ε) | 199,000 - 255,000 M⁻¹cm⁻¹ | [1][2][4][5] |

| Fluorescence Quantum Yield (Φ) | ~0.3 | [1][2][3][4] |

| Recommended Storage | -20°C, desiccated and in the dark | [1][2] |

| Solubility | DMSO, DMF | [1][2] |

Detailed Experimental Protocols

The following are detailed methodologies for the experimental determination of the core spectral properties of Azide-PEG4-Cy7.

Protocol 1: Measurement of Excitation and Emission Spectra

This protocol outlines the procedure for determining the wavelengths of maximum excitation and emission.

Materials:

-

Azide-PEG4-Cy7

-

Spectroscopic grade solvent (e.g., DMSO or PBS)

-

Quartz cuvettes

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of Azide-PEG4-Cy7 in the chosen solvent. The concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of < 0.1 at the excitation maximum.

-

Emission Spectrum Measurement: a. Set the spectrofluorometer to an excitation wavelength expected to be near the absorbance maximum (e.g., 740 nm). b. Scan a range of emission wavelengths, for instance, from 750 nm to 850 nm. c. The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

Excitation Spectrum Measurement: a. Set the spectrofluorometer's emission monochromator to the determined emission maximum (λem). b. Scan a range of excitation wavelengths, for example, from 650 nm to 780 nm. c. The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

Protocol 2: Determination of Molar Extinction Coefficient (ε)

This protocol describes how to determine the molar extinction coefficient using the Beer-Lambert law.

Materials:

-

Azide-PEG4-Cy7

-

Spectroscopic grade solvent

-

Precision balance

-

Volumetric flasks

-

UV-Vis spectrophotometer

-

Quartz cuvettes with a 1 cm path length

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of Azide-PEG4-Cy7 and dissolve it in a precise volume of solvent to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution.

-

Absorbance Measurement: a. Measure the absorbance of each dilution at the excitation maximum (λex) using the spectrophotometer. b. Use the same solvent as a blank reference.

-

Data Analysis: a. Plot the measured absorbance at λex against the corresponding molar concentrations. b. Perform a linear regression on the data points. The plot should be linear and pass through the origin. c. According to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length), the slope of the line is the molar extinction coefficient (ε) since the path length is 1 cm.

Protocol 3: Determination of Fluorescence Quantum Yield (Φ)

This protocol details the comparative method for determining the fluorescence quantum yield, which involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Materials:

-

Azide-PEG4-Cy7

-

A suitable quantum yield standard (e.g., a well-characterized cyanine dye in the same solvent)

-

Spectroscopic grade solvent

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the Azide-PEG4-Cy7 and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: a. Record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard. b. Measure the emission spectrum of a solvent blank and subtract it from each of the sample and standard spectra.

-

Data Analysis: a. Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum. b. Plot the integrated fluorescence intensity versus the absorbance for both the Azide-PEG4-Cy7 and the standard. c. The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Φ_std is the quantum yield of the standard, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent (since the solvent is the same, the refractive index term cancels out).

Applications and Reaction Mechanisms

Azide-PEG4-Cy7 is primarily used as a labeling agent. Its azide group allows for covalent attachment to molecules containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or to molecules with a strained cyclooctyne (e.g., DBCO) via a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).

Workflow for Cell Surface Labeling

The following diagram illustrates a typical workflow for labeling cell surface glycans that have been metabolically engineered to incorporate an alkyne-modified sugar.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This diagram illustrates the fundamental click chemistry reaction enabling the conjugation of Azide-PEG4-Cy7 to a target molecule.

References

N-(m-PEG4)-N'-(azide-PEG4)-Cy7 solubility and stability data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-(m-PEG4)-N'-(azide-PEG4)-Cy7, a near-infrared (NIR) fluorescent dye containing a bifunctional PEG linker with a terminal azide group for "click chemistry" applications.

Core Compound Properties

| Property | Value | Reference |

| CAS Number | 2107273-40-3 | [1][2] |

| Molecular Formula | C46H66ClN5O8 | [1][3] |

| Molecular Weight | ~852.5 g/mol | [2][3] |

| Purity | ≥98% | [2] |

| Excitation Maximum (λex) | ~750 nm | [2] |

| Emission Maximum (λem) | ~773 nm | [2] |

Solubility Data

| Solvent | Solubility | Reference |

| Water | Soluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |

| Dimethylformamide (DMF) | Soluble | [1][2] |

| Dichloromethane (DCM) | Soluble | [1][2] |

Note on Preparing Stock Solutions: For creating stock solutions, it is recommended to use anhydrous organic solvents such as DMSO or DMF. When using hygroscopic solvents like DMSO, it is best to use a fresh, unopened bottle to minimize water content, which can affect the compound's stability.

Stability Profile

The stability of this compound is influenced by its three main components: the Cy7 dye, the PEG linker, and the azide functional group.

Storage Recommendations:

| Format | Storage Temperature | Duration | Reference |

| Solid | -20°C | Long-term | [2] |

| In Anhydrous Solvent (e.g., DMSO) | -20°C or -80°C | Short to medium-term | [4] |

It is advisable to prepare aqueous solutions fresh for each use to minimize degradation.[4] The compound is typically shipped at ambient temperature.[2]

pH Stability: While specific pH stability data for this compound is not available, general knowledge of similar compounds suggests that the azide group is relatively stable in mild acidic to neutral conditions.[5] The ether linkages in the PEG spacer are also generally stable across a range of pH values.

Light Sensitivity: Cyanine dyes, including Cy7, are known to be sensitive to light. Organic azides can also be photolabile, particularly to UV radiation, which can lead to the formation of reactive nitrenes.[5] Therefore, it is crucial to protect this compound and its solutions from light by using amber vials or wrapping containers in foil.

Chemical Compatibility: The azide group is susceptible to reduction. For instance, it can undergo a Staudinger reduction in the presence of phosphines like tris(2-carboxyethyl)phosphine (TCEP).[6] Therefore, contact with reducing agents should be avoided unless a specific chemical transformation is intended. The PEG linker, while generally stable, can be susceptible to oxidation.

Experimental Protocols

The following are generalized protocols for assessing the solubility and stability of this compound. These should be adapted based on specific experimental needs.

Protocol for Determining Aqueous Solubility:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the aqueous buffer of interest (e.g., PBS, pH 7.4) in a vial.

-

Ensure the vial is protected from light.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred.

-

-

Quantification:

-

Measure the absorbance of the supernatant at the excitation maximum of Cy7 (~750 nm).

-

Determine the concentration using a standard curve prepared from a stock solution of known concentration (e.g., in DMSO).

-

The solubility is the concentration of the dye in the saturated supernatant.

-

Protocol for Assessing Stability in Aqueous Buffer:

-

Solution Preparation:

-

Prepare a solution of this compound in the aqueous buffer of interest at a known concentration.

-

-

Incubation:

-

Divide the solution into several aliquots in light-protected vials.

-

Incubate the aliquots under different conditions to be tested (e.g., varying temperature, pH, or light exposure).

-

-

Time-Point Analysis:

-

At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

-

Analyze the samples using High-Performance Liquid Chromatography (HPLC) with a UV-Vis or fluorescence detector.

-

-

Data Analysis:

-

Monitor the appearance of new peaks (indicating degradation products) and the decrease in the area of the parent compound's peak over time.

-

Calculate the percentage of the remaining compound at each time point to determine the degradation rate.

-

Visualizations

Caption: Workflow for Stability Assessment.

Caption: Factors Affecting Compound Stability.

References

- 1. Page loading... [guidechem.com]

- 2. This compound, 2107273-40-3 | BroadPharm [broadpharm.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the PEG4 Spacer in Cy7 Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the function and significance of the discrete four-unit polyethylene glycol (PEG4) spacer in Cyanine7 (Cy7) conjugates. Cy7, a near-infrared (NIR) fluorescent dye, is extensively used in in vivo imaging due to its deep tissue penetration and low autofluorescence. The incorporation of a PEG4 spacer is a critical design element that significantly enhances the performance of Cy7-based probes and therapeutics. This document details the advantages conferred by the PEG4 spacer, presents available quantitative data, outlines key experimental protocols, and provides visual workflows to aid in the design and execution of research involving Cy7-PEG4 conjugates.

Core Functions and Advantages of the PEG4 Spacer

The PEG4 spacer is a hydrophilic and flexible linker that imparts several beneficial properties to Cy7 conjugates, addressing common challenges in bioconjugation and in vivo applications.[1]

-

Enhanced Hydrophilicity and Solubility: Many biomolecules and cytotoxic drugs are inherently hydrophobic, leading to poor solubility in aqueous solutions and a tendency to aggregate.[2] The hydrophilic ethylene glycol units of the PEG4 spacer increase the overall water solubility of the Cy7 conjugate, preventing aggregation and improving its formulation, handling, and bioavailability.[2]

-

Improved Pharmacokinetics: By increasing hydrophilicity and creating a protective hydration shell, the PEG4 spacer can extend the circulation half-life of Cy7 conjugates.[2] This "shielding" effect can reduce renal clearance and recognition by the mononuclear phagocyte system, leading to longer retention in the bloodstream and improved biodistribution.[3][4]

-

Reduced Immunogenicity and Enhanced Stability: The PEG component can mask immunogenic epitopes on the conjugate, reducing the risk of an immune response. Furthermore, the hydration layer can protect the conjugate from enzymatic degradation, thereby enhancing its stability in biological fluids.[2]

-

Mitigation of Steric Hindrance: The defined length of the PEG4 spacer (approximately 1.4 nm) provides optimal spatial separation between the bulky Cy7 dye and the conjugated biomolecule (e.g., an antibody or peptide).[2] This separation is crucial for maintaining the biological activity and binding affinity of the targeting moiety by preventing the fluorophore from interfering with its binding site.[5]

Quantitative Data on the Impact of PEGylation

While direct quantitative comparisons for Cy7 versus Cy7-PEG4 conjugates are not always available in a single study, the following tables summarize representative data on the effects of PEGylation on properties relevant to Cy7 conjugates. Data from closely related molecules and systems are included to illustrate the principles.

Table 1: Impact of PEGylation on Solubility and Stability

| Parameter | Non-PEGylated | PEGylated | Fold Change | Reference Molecule/System |

| Aqueous Solubility | Low (prone to aggregation) | High (resists aggregation) | Qualitative | Indocyanine Green (ICG) |

| Serum Stability (Half-life) | 4.95 h | 7.14 h | ~1.4x | DyLight 750-Antibody Conjugate |

| Photostability | Prone to degradation | Increased stability | Qualitative | PE-Cy7 Conjugates |

Note: The stability of tandem dyes like PE-Cy7 is sensitive to environmental factors. While not directly related to a PEG spacer on the Cy7 molecule itself, it highlights the inherent sensitivity of cyanine dyes.

Table 2: Impact of PEGylation on Pharmacokinetics and Biodistribution

| Parameter | Non-PEGylated | PEGylated | Fold Change/Observation | Reference Molecule/System |

| Blood Half-life (t½) | 0.06 ± 0.01 % ID/g (1h p.i.) | 0.23 ± 0.01 % ID/g (1h p.i.) | ~3.8x higher blood concentration | 111In-Proticles |

| Liver Uptake | High | Significantly Lower | ~2-fold decrease | DyLight 650/750-Antibody Conjugates |

| Tumor Uptake | Lower | Higher | Increased tumor-to-background ratio | Anti-CEA Antibody-Dye Conjugates |

| Kidney Uptake | High | ~10-fold reduction | 10x | Radiolabeled Ligand |

%ID/g = percentage of injected dose per gram of tissue.[2][6]

Table 3: Impact of PEGylation on Binding Affinity

| Conjugate | Binding Affinity (Kd) | Observation | Reference |

| Affibody-MMAE | 98.5 pM | High affinity | [5] |

| Affibody-PEG4K-MMAE | 161.7 pM | Slight reduction in affinity | [5] |

| Affibody-PEG10K-MMAE | 250.7 pM | Further reduction with longer PEG | [5] |

Note: This data for an affibody-drug conjugate illustrates that while PEGylation can slightly reduce binding affinity due to steric effects, the overall impact is often minimal and outweighed by the pharmacokinetic benefits.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of Cy7-PEG4 conjugates.

Synthesis and Purification of Cy7-PEG4-Antibody Conjugate

This protocol describes the conjugation of an amine-reactive Cy7-PEG4-NHS ester to an antibody.

Materials:

-

Antibody (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)

-

Cy7-PEG4-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform buffer exchange via dialysis or a desalting column.

-

Dye Preparation: Dissolve the Cy7-PEG4-NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.

-

Conjugation Reaction:

-

Bring the antibody solution to room temperature.

-

Add the Cy7-PEG4-NHS ester solution to the antibody solution at a molar ratio of 10:1 to 20:1 (dye:antibody).

-

Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

-

-

Quenching: Add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

Purification:

-

Equilibrate a desalting column with PBS.

-

Apply the reaction mixture to the column.

-

Elute the conjugate with PBS. The first colored fraction contains the labeled antibody.

-

-

Characterization:

-

Measure the absorbance of the conjugate at 280 nm (protein) and ~750 nm (Cy7).

-

Calculate the Degree of Labeling (DOL) using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) Where:

-

A_max = Absorbance at ~750 nm

-

A_280 = Absorbance at 280 nm

-

ε_protein = Molar extinction coefficient of the protein at 280 nm

-

ε_dye = Molar extinction coefficient of Cy7 at ~750 nm

-

CF = Correction factor for the dye's absorbance at 280 nm

-

-

Serum Stability Assay

This protocol assesses the stability of the Cy7-PEG4 conjugate in serum over time using HPLC.

Materials:

-

Cy7-PEG4 conjugate

-

Human or mouse serum

-

PBS, pH 7.4

-

Acetonitrile

-

HPLC system with a C18 column and a fluorescence detector

Procedure:

-

Prepare a stock solution of the conjugate in PBS.

-

Dilute the conjugate into serum to a final concentration of 1 mg/mL. Prepare a control sample in PBS.

-

Incubate samples at 37°C.

-

At various time points (e.g., 0, 1, 6, 24, 48 hours), withdraw an aliquot.

-

Precipitate serum proteins by adding three volumes of cold acetonitrile. Centrifuge to pellet the proteins.

-

Analyze the supernatant by reverse-phase HPLC, monitoring the fluorescence of the intact conjugate.

-

Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.

In Vivo Imaging and Biodistribution Study

This protocol describes a typical workflow for in vivo imaging and ex vivo biodistribution analysis in a tumor-bearing mouse model.

Materials:

-

Tumor-bearing mice

-

Cy7-PEG4 conjugate in sterile PBS

-

In vivo imaging system (e.g., IVIS)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Probe Administration: Inject the Cy7-PEG4 conjugate intravenously (tail vein) into the mice. A typical dose is 1-10 nmol per mouse.

-

In Vivo Imaging:

-

Anesthetize the mice at various time points post-injection (e.g., 1, 4, 24, 48 hours).

-

Acquire whole-body fluorescence images using the appropriate excitation and emission filters for Cy7.

-

-

Ex Vivo Biodistribution:

-

At the final time point, euthanize the mice.

-

Dissect major organs (liver, spleen, kidneys, lungs, heart, etc.) and the tumor.

-

Arrange the organs in the imaging system and acquire a fluorescence image.

-

Quantify the fluorescence intensity in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).

-

Visualizing Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key workflows and the logical relationships discussed in this guide.

Conclusion

The PEG4 spacer is a critical component in the design of effective Cy7 conjugates for research and therapeutic applications. Its inclusion enhances solubility, stability, and pharmacokinetic properties while minimizing steric hindrance and immunogenicity. The provided experimental protocols and workflows offer a practical guide for the synthesis, characterization, and in vivo evaluation of Cy7-PEG4 conjugates. While direct quantitative comparisons with non-PEGylated Cy7 are often context-dependent and not always readily available in the literature, the evidence from analogous systems strongly supports the significant advantages of incorporating a PEG4 spacer. Researchers and drug developers should consider the principles and methodologies outlined in this guide to optimize the performance of their Cy7-based bioconjugates.

References

- 1. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents [mdpi.com]

- 2. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy7 for Fluorescent Labeling of Biomolecules

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of N-(m-PEG4)-N'-(azide-PEG4)-Cy7, a near-infrared (NIR) fluorescent probe designed for the covalent labeling of biomolecules. This reagent is particularly valuable for in-vivo imaging applications, owing to the superior tissue penetration of NIR light. This guide provides a comprehensive overview of its properties, detailed experimental protocols for its use in click chemistry-mediated bioconjugation, and a typical workflow for in-vivo imaging.

Core Properties and Specifications

This compound is a specialized labeling reagent featuring a Cy7 fluorophore, an azide group for bioorthogonal conjugation, and two polyethylene glycol (PEG) spacers. The Cy7 core provides the near-infrared fluorescent signal, ideal for deep-tissue imaging with minimal autofluorescence.[1][2] The azide functional group enables highly specific and efficient covalent attachment to alkyne-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[3] The hydrophilic PEG4 linkers enhance solubility in aqueous buffers and can reduce non-specific binding of the labeled biomolecule.[4]

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C46H66ClN5O8 |

| Molecular Weight | 852.5 g/mol [4] |

| CAS Number | 2107273-40-3[4] |

| Excitation Maximum (λex) | 750 nm[4] |

| Emission Maximum (λem) | 773 nm[4] |

| Extinction Coefficient (ε) | 199,000 M⁻¹cm⁻¹[4] |

| Solubility | Water, DMSO, DMF, DCM[5] |

Experimental Protocols

This section provides detailed methodologies for the fluorescent labeling of an alkyne-modified antibody with this compound and its subsequent use in an in-vivo tumor imaging experiment.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Antibody

This protocol outlines the steps for covalently attaching this compound to an antibody that has been pre-modified to contain an alkyne group.

Materials:

-

Alkyne-modified antibody (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand

-

Sodium ascorbate

-

Purification column (e.g., Sephadex G-25)

-

Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

Prepare a 20 mM stock solution of CuSO4 in water.

-

Prepare a 100 mM stock solution of THPTA in water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

-

Prepare the Antibody:

-

Adjust the concentration of the alkyne-modified antibody to 2-10 mg/mL in the reaction buffer.

-

-

Initiate the Click Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified antibody solution with a 4-50 fold molar excess of the this compound stock solution.

-

In a separate tube, pre-mix the CuSO4 and THPTA solutions in a 1:2 ratio.

-

Add the THPTA/CuSO4 mixture to the antibody-dye solution to a final concentration of approximately 25 equivalents relative to the antibody.

-

Add sodium ascorbate to the reaction mixture to a final concentration of 40 equivalents to initiate the reaction.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.

-

-

Purification of the Labeled Antibody:

-

Purify the Cy7-labeled antibody from unreacted dye and other reaction components using a Sephadex G-25 size-exclusion chromatography column.

-

Collect the fractions containing the labeled antibody.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and 750 nm (for Cy7).

-

Protocol 2: In-Vivo Tumor Imaging with Cy7-Labeled Antibody

This protocol describes a typical workflow for imaging tumors in a mouse model using the Cy7-labeled antibody.

Materials:

-

Mice bearing tumors of interest

-

Cy7-labeled antibody

-

Sterile phosphate-buffered saline (PBS)

-

Anesthesia (e.g., isoflurane)

-

In-vivo imaging system with appropriate filters for Cy7

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using an induction chamber with 2-3% isoflurane.

-

-

Probe Administration:

-

Image Acquisition:

-

Acquire a baseline image before injecting the probe to assess autofluorescence.

-

Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[1]

-

For Cy7, use an excitation filter around 745 nm and an emission filter around 780 nm.[1]

-

Set the exposure time and other imaging parameters to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Use the imaging software to draw regions of interest (ROIs) around the tumor and a non-tumor area to quantify the fluorescence intensity.

-

Visualizations

The following diagrams illustrate the chemical labeling process and a typical experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, 2107273-40-3 | BroadPharm [broadpharm.com]

- 5. Page loading... [guidechem.com]

An In-depth Technical Guide to the Safe Handling of N-(m-PEG4)-N'-(azide-PEG4)-Cy7

This guide provides comprehensive safety and handling information for N-(m-PEG4)-N'-(azide-PEG4)-Cy7, a fluorescent, PEG-based bifunctional linker utilized by researchers, scientists, and drug development professionals. This molecule is primarily employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for fluorescently labeling biomolecules via click chemistry. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document collates available data from suppliers and extrapolates safety protocols from structurally related compounds.

Compound Identification and Properties

This compound is a chemical reagent characterized by a Cyanine 7 (Cy7) fluorophore, a polyethylene glycol (PEG) spacer, and an azide group.[1][2][3] The PEG spacer enhances the solubility of the molecule in aqueous media.[1][2] Its primary application lies in bioconjugation, where the azide group facilitates covalent linkage to other molecules through click chemistry reactions.[1][4]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 2107273-40-3 | [1][5] |

| Molecular Formula | C46H66ClN5O8 | [1][5][6] |

| Molecular Weight | 852.5 g/mol | [1][5] |

| Purity | >95% - 98% | [1] |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [1][5] |

| Excitation Maximum (Ex) | 750 nm | [1] |

| Emission Maximum (Em) | 773 nm | [1] |

| Extinction Coefficient | 199,000 cm⁻¹M⁻¹ | [1] |

Hazard Identification and Toxicological Information

A specific toxicological assessment for this compound is not publicly available. However, based on safety data for similar azide-PEG compounds, it is prudent to treat this reagent as potentially hazardous. For related compounds, there is no classification for acute toxicity, skin irritation, eye irritation, or sensitization.[7] It is also noted that these related compounds are not classified as having germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[7] Nevertheless, it is crucial to handle all laboratory chemicals with care, assuming they are potentially dangerous until proven otherwise.[7]

Table 2: Hazard Summary (Based on Related Compounds)

| Hazard Category | Classification | Notes |

| Acute Toxicity | Data not available | Quantitative toxicity data is not available for this product or its close analogs.[7] |

| Skin Corrosion/Irritation | No information available | [7] |

| Eye Damage/Irritation | No information available | [7] |

| Sensitization | No sensitizing effects known | [7] |

| CMR Effects | No information available | [7] |

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage are critical to ensure the stability of the compound and the safety of laboratory personnel.

3.1. Storage and Stability

-

Light Sensitivity: Avoid prolonged exposure to light.

-

Moisture: Store in a desiccated environment.

-

Shipping: The compound is typically shipped at ambient temperature or on blue ice.[1][6]

3.2. Safe Handling Practices

-

Personnel: To be handled only by specially trained personnel.[7]

-

Ventilation: Use in a well-ventilated area. In case of insufficient ventilation, wear an approved respiratory protective device.

-

Dust Formation: Avoid the formation of dust.[7]

3.3. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound, as outlined in the SDS for similar chemicals.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Wear tight-sealing safety goggles. | To prevent eye contact. |

| Hand Protection | Wear suitable chemical-resistant gloves. | To prevent skin contact. |

| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat. | To prevent skin exposure. |

| Respiratory Protection | In case of insufficient ventilation, wear respirators and components tested and approved under appropriate government standards. | To prevent inhalation of dust or aerosols. |

First Aid Measures

In the event of exposure, the following first aid measures, derived from analogous compounds, should be taken:

-

After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[7]

-

After Skin Contact: Rinse the affected area with plenty of water. If skin irritation persists, consult a doctor.[7] Remove any clothing soiled by the product.[7]

-

After Eye Contact: Rinse the opened eye cautiously with running water for several minutes. Seek medical help if symptoms persist.[7]

-

After Swallowing: Seek medical treatment in case of complaints. No specific toxic symptoms have been described for related compounds.[7]

Experimental Protocols and Applications

This compound is a versatile tool in biomedical research, primarily for PROTAC synthesis and fluorescent labeling via click chemistry.

5.1. PROTAC Synthesis Workflow

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker.[4] this compound can be used to synthesize fluorescently labeled PROTACs, enabling their visualization and tracking.

Caption: Workflow for synthesizing a fluorescently labeled PROTAC.

5.2. Click Chemistry Reaction

The azide group on this compound allows for its conjugation to molecules containing an alkyne group through a click chemistry reaction. This can be either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC).[4]

Caption: General scheme for labeling biomolecules using click chemistry.

Disposal Considerations

Waste from this product should be handled in accordance with all applicable local, regional, and national regulations. Empty containers may retain product residues and should be disposed of appropriately. The generation of waste should be minimized wherever possible.

References

- 1. This compound, 2107273-40-3 | BroadPharm [broadpharm.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. carlroth.com [carlroth.com]

A Technical Guide to Near-Infrared Fluorescence Imaging with Cy7 Dyes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of near-infrared (NIR) fluorescence imaging utilizing Cy7 dyes. Cyanine 7 (Cy7) is a versatile heptamethine cyanine dye renowned for its fluorescent properties in the near-infrared spectrum, making it an invaluable tool in molecular and cellular biology, particularly for in vivo imaging.[1][2] This guide provides a comprehensive overview of its photophysical characteristics, detailed experimental protocols, and visualizations of key workflows and signaling pathways.

Core Principles of NIR Fluorescence Imaging with Cy7

The utility of Cy7 in NIR fluorescence imaging stems from its operation within the "near-infrared window" of biological tissues, typically between 700 and 900 nm.[3] This spectral range is advantageous for several key reasons:

-

Deep Tissue Penetration: NIR light experiences significantly less absorption and scattering by biological components like hemoglobin and water compared to visible light. This allows for the imaging of deeper tissues within living organisms.[3][4]

-

Reduced Autofluorescence: Biological tissues exhibit minimal autofluorescence in the NIR region, leading to a higher signal-to-background ratio and clearer, more sensitive detection of the fluorescent probe.[1][2]

-

High Molar Extinction Coefficient: Cy7 dyes possess a high capacity to absorb light at their excitation wavelength, which translates into a strong fluorescent signal.[2]

-

Versatility in Conjugation: Cy7 can be readily conjugated to a variety of biomolecules, including antibodies, peptides, and nucleic acids, enabling the targeted visualization of specific biological processes.[5][6]

Despite its advantages, it is important to note that Cy7 dyes can exhibit lower photostability compared to other cyanine dyes, necessitating careful handling and storage in dark, cold conditions.[4][5]

Quantitative Data: Photophysical Properties of Cy7

For effective experimental design and data interpretation, a clear understanding of the quantitative photophysical properties of Cy7 is essential. The table below summarizes these key parameters.

| Property | Value | Reference(s) |

| Maximum Excitation Wavelength (λex) | ~750 - 756 nm | [5][7][8] |

| Maximum Emission Wavelength (λem) | ~775 - 779 nm | [5][7][8] |

| Molar Extinction Coefficient (ε) | >200,000 cm⁻¹M⁻¹ | [5] |

| Quantum Yield (Φ) | ~0.3 | [5][9] |

| Recommended Excitation Laser | 750 nm | [5] |

| Recommended Emission Filter | 780 - 850 nm | [5] |

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of Cy7 dyes in research. The following sections provide step-by-step protocols for common experimental procedures.

Protocol 1: Conjugation of Cy7 NHS Ester to Antibodies

This protocol outlines the covalent labeling of antibodies with Cy7 N-hydroxysuccinimide (NHS) ester, which targets primary amines on the antibody.[5]

Materials:

-

Purified antibody (1-2 mg/mL in an amine-free buffer like PBS)

-

Cy7 NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Storage buffer: PBS with 0.1% BSA and 0.02% sodium azide

Procedure:

-

Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the conjugation buffer.

-

Cy7 NHS Ester Preparation: Immediately before use, dissolve the Cy7 NHS ester in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[5]

-

Conjugation Reaction:

-

Purification:

-

Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~750 nm (for Cy7). A DOL of 2-10 is generally recommended for most antibodies.[10]

-

Storage: Store the purified Cy7-conjugated antibody at 4°C in the dark. For long-term storage, consider adding glycerol to a final concentration of 50% and storing at -20°C.[5]

Protocol 2: Cellular Imaging with Cy7-Conjugated Antibodies

This protocol describes the staining of fixed and permeabilized cells with a Cy7-conjugated antibody for fluorescence microscopy.[5]

Materials:

-

Cells cultured on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Cy7-conjugated antibody

-

Antifade mounting medium

-

Microscope slides

Procedure:

-

Cell Preparation:

-

Wash the cells on coverslips three times with PBS.[5]

-

Fix the cells by incubating with the fixation solution for 15-20 minutes at room temperature.[5]

-

Wash the cells three times with PBS.

-

Permeabilize the cells by incubating with the permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

-

Blocking: Incubate the cells with blocking buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.[5]

-

Antibody Staining:

-

Mounting: Invert the coverslip onto a drop of antifade mounting medium on a microscope slide and seal the edges.[5]

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for Cy7 (Excitation: ~750 nm, Emission: 780-850 nm).[5]

Protocol 3: In Vivo Imaging with Cy7-Labeled Probes in Mice

This protocol provides a general guideline for performing in vivo fluorescence imaging in a mouse model using a Cy7-labeled probe.[3][5]

Materials:

-

Anesthetized mouse

-

Warming pad

-

Cy7-labeled probe (e.g., antibody, peptide) in a sterile vehicle (e.g., PBS)

-

In vivo imaging system with NIR fluorescence capabilities

Procedure:

-

Animal Preparation: Anesthetize the mouse and place it on the imaging stage of the in vivo imaging system. Maintain the animal's body temperature using a warming pad.[5]

-

Probe Administration: Administer the Cy7-labeled probe via the desired route (e.g., intravenous, intraperitoneal). The optimal dose and route should be determined empirically for each specific probe and application.[5] A typical dose for an antibody-based probe is 1-2 nmol per mouse.[3]

-

Image Acquisition:

-

Acquire fluorescence images at various time points post-injection to determine the optimal window for target accumulation and clearance of non-specific signal.[5]

-

Use an appropriate excitation light source (~745-750 nm) and an emission filter (780-850 nm) for Cy7.[3][5]

-

Acquire both a white-light image for anatomical reference and a fluorescence image.[5]

-

-

Data Analysis:

-

Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the animal and dissect the major organs and tumor (if applicable) for ex vivo imaging to confirm the in vivo signal distribution.[6]

Visualizing Workflows and Pathways

Graphical representations are powerful tools for understanding complex processes. The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a targeted signaling pathway.

The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[11][12] Monoclonal antibodies, such as Cetuximab, can be labeled with Cy7 to non-invasively visualize and quantify EGFR expression in tumors, providing valuable insights for cancer research and the development of targeted therapies.[13] The binding of the Cy7-labeled antibody to EGFR can block the downstream signaling cascade, inhibiting cell proliferation.[12]

References

- 1. drmr.com [drmr.com]

- 2. chempep.com [chempep.com]

- 3. benchchem.com [benchchem.com]

- 4. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]

- 5. benchchem.com [benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Cy7 NHS Ester | AAT Bioquest [aatbio.com]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. Cyanine 7, SE (CAS 477908-53-5): R&D Systems [rndsystems.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. Molecular Imaging of Epidermal Growth Factor Receptor Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: High-Efficiency Protein Labeling with N-(m-PEG4)-N'-(azide-PEG4)-Cy7 via Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of proteins using the near-infrared (NIR) fluorescent probe N-(m-PEG4)-N'-(azide-PEG4)-Cy7. This method utilizes a two-step bioorthogonal chemistry approach, beginning with the introduction of a strained alkyne group onto the target protein, followed by a highly specific and efficient copper-free click chemistry reaction. The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an ideal strategy for labeling sensitive biomolecules as it proceeds rapidly under physiological conditions without the need for cytotoxic copper catalysts.[1][2][3]

The this compound reagent features a Cy7 fluorophore, which emits in the NIR spectrum (~770-800 nm). This spectral range is optimal for deep tissue penetration and minimal autofluorescence in biological samples, making it an excellent choice for applications such as in vivo imaging.[4][5][6] The integrated PEG linkers enhance the reagent's solubility and biocompatibility.[7][8] This protocol offers a robust method for producing precisely labeled proteins for a variety of applications, from cellular imaging to preclinical animal studies.

Key Reagent Properties

| Property | Value |

| Molecular Formula | C₄₆H₆₆ClN₅O₈ |

| Molecular Weight | 852.5 g/mol [7] |

| Excitation Max (λex) | ~750 nm[7] |

| Emission Max (λem) | ~773 nm[7] |

| Molar Extinction Coeff. (ε) | ~199,000 M⁻¹cm⁻¹[7] |

| Reactive Group | Azide (-N₃) |

| Reactivity | Strained Alkynes (e.g., DBCO, BCN) |

| Solubility | Water, DMSO, DMF[7][9] |

Experimental Protocols

This labeling strategy involves two main stages: first, the modification of the target protein to introduce a strained alkyne handle, and second, the SPAAC reaction with the azide-functionalized Cy7 dye.

Protocol 1: Introduction of a Strained Alkyne Handle onto the Protein

This protocol details the modification of primary amines (e.g., lysine residues) on the protein surface with a DBCO (Dibenzocyclooctyne) moiety using an NHS ester crosslinker (e.g., DBCO-PEG4-NHS ester).

Materials:

-

Protein of interest (2-10 mg/mL in amine-free buffer like PBS)

-

DBCO-PEG4-NHS ester

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification/Desalting column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete with the labeling reaction and must be removed, for example, by dialysis or buffer exchange.[10] The recommended protein concentration is 2-10 mg/mL for optimal labeling efficiency.[11]

-

Prepare DBCO-NHS Ester Solution: Immediately before use, allow the vial of DBCO-PEG4-NHS ester to equilibrate to room temperature. Prepare a 10 mM stock solution by dissolving it in anhydrous DMF or DMSO. The NHS-ester moiety is susceptible to hydrolysis, so fresh preparation is critical.[10]

-

Labeling Reaction: a. Add the DBCO-NHS ester stock solution to the protein solution. A 10-20 fold molar excess of the NHS ester to the protein is a common starting point. The optimal ratio may need to be determined empirically. b. Ensure the final concentration of the organic solvent (DMF/DMSO) does not exceed 10% of the total reaction volume to prevent protein denaturation.[12] c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification of Alkyne-Modified Protein: a. Remove the unreacted DBCO-PEG4-NHS ester using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4). b. Collect the protein-containing fractions. The alkyne-modified protein is now ready for the SPAAC reaction.

Protocol 2: SPAAC Labeling with this compound

This protocol describes the reaction between the alkyne-modified protein and the azide-Cy7 reagent.

Materials:

-

Alkyne-modified protein (from Protocol 1)

-

This compound

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Purification/Desalting column (e.g., Sephadex G-25)

Procedure:

-

Prepare Azide-Cy7 Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

-

SPAAC Reaction: a. To the alkyne-modified protein solution, add the Azide-Cy7 stock solution to achieve a final 2-5 fold molar excess of the dye over the protein. b. Protect the reaction from light by wrapping the tube in aluminum foil, as cyanine dyes are photosensitive. c. Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C with gentle agitation.[12] The reaction proceeds spontaneously without a catalyst.[1][2]

-

Purification of Cy7-Labeled Protein: a. Purify the Cy7-labeled protein conjugate from unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS or another suitable storage buffer. b. Collect the first colored fraction, which contains the high molecular weight labeled protein, while the free dye will elute later.

-

Storage: Store the purified Cy7-labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light. Adding a carrier protein like 0.1% BSA can improve stability.

Protocol 3: Characterization and Quantification

Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined using UV-Vis spectrophotometry.

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).

-

Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:

-

Correction Factor (CF) = A₂₈₀ of dye / A₇₅₀ of dye (This value is specific to the dye, typically ~0.05 for Cy7).

-

Corrected A₂₈₀ = A₂₈₀ (measured) - (A₇₅₀ (measured) × CF)

-

Protein Conc. (M) = Corrected A₂₈₀ / ε_protein

-

-

Calculate the dye concentration:

-

Dye Conc. (M) = A₇₅₀ (measured) / ε_Cy7 (where ε_Cy7 ≈ 199,000 M⁻¹cm⁻¹)

-

-

Calculate the DOL:

-

DOL = Dye Conc. (M) / Protein Conc. (M)

-

Quantitative Data Summary

The following table summarizes typical results expected from the protein labeling protocol. Actual values may vary depending on the protein and specific reaction conditions.

| Parameter | Typical Value | Method of Analysis |

| Molar Excess (Alkyne-NHS:Protein) | 10:1 to 20:1 | Optimization |

| Molar Excess (Azide-Cy7:Protein) | 2:1 to 5:1 | Optimization |

| Reaction Time (SPAAC) | 2-12 hours | Reaction Monitoring |

| Labeling Efficiency / DOL | 1 - 4 | UV-Vis Spectrophotometry |

| Protein Recovery (Post-Purification) | > 85% | BCA or Bradford Assay |

| Purity (Post-Purification) | > 95% | SDS-PAGE, FPLC |

Visualizations

Caption: Experimental workflow for labeling a protein with Azide-PEG4-Cy7.

References

- 1. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]

- 3. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]

- 8. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. jenabioscience.com [jenabioscience.com]

- 12. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioconjugation of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the bioconjugation of the heterobifunctional linker-dye N-(m-PEG4)-N'-(azide-PEG4)-Cy7 to antibodies. This reagent facilitates a two-stage conjugation strategy. The N-hydroxysuccinimide (NHS) ester end of the molecule allows for covalent attachment to primary amines on the antibody, such as lysine residues, through a stable amide bond.[1] The terminal azide group serves as a bioorthogonal handle for a subsequent "click chemistry" reaction, enabling the attachment of a second molecule of interest containing a compatible alkyne group.[2][3] The Cy7 fluorophore is a near-infrared (NIR) dye, making it ideal for applications requiring deep tissue penetration and minimal autofluorescence, such as in vivo imaging.[4]

The polyethylene glycol (PEG) spacers enhance the solubility and reduce the potential for aggregation of the final antibody conjugate. This protocol will detail the initial amine-reactive conjugation, purification, and characterization of the antibody-Cy7-azide conjugate. A general protocol for a subsequent click chemistry reaction is also provided.

Key Experimental Parameters

Successful and reproducible bioconjugation is dependent on several key parameters that should be optimized for each specific antibody and its intended application.

| Parameter | Recommended Range/Value | Notes |

| Antibody Concentration | 2 - 10 mg/mL | Higher antibody concentrations generally lead to greater labeling efficiency.[4] |

| Reaction Buffer pH | 8.0 - 9.0 (Optimal: 8.5) | The NHS ester reaction is highly pH-dependent. A lower pH will result in the protonation of amino groups, reducing their reactivity.[4] |

| Dye-to-Antibody Molar Ratio | 5:1 to 20:1 (Starting point: 10:1) | This ratio should be optimized to achieve the desired Degree of Labeling (DOL).[4][5] |

| Reaction Time | 1 - 3 hours | Incubation time can be adjusted to control the extent of labeling.[4] |

| Reaction Temperature | Room Temperature (20-25°C) | The reaction is typically performed at room temperature.[4] |

| Degree of Labeling (DOL) | 2 - 10 | The optimal DOL is application-dependent. Higher DOLs can sometimes lead to decreased antibody activity or increased clearance in vivo.[6] |

Experimental Protocols

Part 1: this compound Conjugation to Antibody (NHS Ester-Amine Coupling)

This protocol is a general guideline for labeling approximately 1 mg of an IgG antibody. The amounts can be scaled as needed while maintaining the recommended molar ratios.

Materials and Reagents:

-

Antibody of interest (purified, in an amine-free buffer)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

-

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers like BSA, it must be exchanged into an amine-free buffer such as PBS (pH 7.2-7.4). This can be accomplished by dialysis or with a desalting spin column.[7][8]

-

Adjust the antibody concentration to 2-10 mg/mL in the amine-free buffer.[4]

-

-

Dye Preparation:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of the dye in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved. This solution should be used immediately.[9]

-

-

Antibody Labeling Reaction:

-

Transfer the desired amount of antibody (e.g., 1 mg) to a microcentrifuge tube.

-

Add the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5) to the antibody solution to achieve the optimal pH for the reaction. A common practice is to add one-tenth of the antibody solution volume of 1 M sodium bicarbonate, pH 8.3.[7]

-

Calculate the required volume of the 10 mM dye stock solution to achieve the desired dye-to-antibody molar ratio (a 10:1 to 20:1 ratio is a good starting point).[5]

-

Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.[9]

-

Incubate the reaction for 1-3 hours at room temperature, protected from light.[4]

-

-

Purification of the Labeled Antibody:

-

It is crucial to remove the unreacted dye from the labeled antibody. This is typically achieved using size-exclusion chromatography.[5][10]

-

Equilibrate a desalting spin column (e.g., Sephadex G-25) with PBS according to the manufacturer's instructions.

-

Apply the reaction mixture to the center of the resin bed.

-

Elute the labeled antibody with PBS. The first colored band to elute will be the Cy7-labeled antibody. The second, slower-moving band will be the unconjugated free dye.[4]

-

Collect the fractions containing the labeled antibody.

-

Characterization of the Conjugate:

The Degree of Labeling (DOL), which represents the average number of dye molecules per antibody, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7 (~750 nm).[9]

-

Calculate the DOL using the following formulas:

-

Molar concentration of Antibody = [A₂₈₀ - (A₇₅₀ x CF)] / ε_protein

-

Molar concentration of Dye = A₇₅₀ / ε_dye

-

DOL = Molar concentration of Dye / Molar concentration of Antibody

Where:

-

A₂₈₀ is the absorbance at 280 nm.

-

A₇₅₀ is the absorbance at ~750 nm.

-

CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.05 for Cy7).[4]

-

ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[5]

-

ε_dye is the molar extinction coefficient of Cy7 at ~750 nm (typically ~250,000 M⁻¹cm⁻¹).[4][5]

-

Storage:

-

For short-term storage (up to one month), store the labeled antibody at 4°C, protected from light.[9]

-

For long-term storage, it is recommended to store the labeled antibody at -20°C or -80°C. To avoid repeated freeze-thaw cycles, the antibody solution can be divided into single-use aliquots. Adding a cryoprotectant like glycerol to a final concentration of 50% can help prevent damage from freezing.[1][4]

Part 2: Subsequent Click Chemistry Reaction (General Protocol)

The azide group on the conjugated antibody allows for a highly specific and efficient reaction with a molecule containing a terminal alkyne or a strained cyclooctyne (e.g., DBCO, BCN).[3][11] This process, known as click chemistry, is bioorthogonal, meaning it does not interfere with native biological functional groups.[12][13] The strain-promoted azide-alkyne cycloaddition (SPAAC) is copper-free and ideal for biological applications.[][15]

Materials and Reagents:

-

Azide-functionalized antibody-Cy7 conjugate (from Part 1)

-

Alkyne- or DBCO-functionalized molecule of interest

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reaction Setup:

-

Combine the azide-functionalized antibody-Cy7 conjugate with the alkyne- or DBCO-functionalized molecule in PBS.

-

A molar excess of the alkyne/DBCO-molecule (typically 3-10 fold) is recommended to drive the reaction to completion.[16]

-

-

Incubation:

-

Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction time will depend on the specific reactants.[16]

-

-

Purification:

-

Purify the final antibody conjugate using size-exclusion chromatography or another suitable method to remove the excess unreacted alkyne/DBCO-molecule.

-

Visualizations

Caption: Experimental workflow for antibody conjugation with this compound.

Caption: Two-stage bioconjugation strategy using this compound.

References

- 1. NHS ester protocol for labeling proteins [abberior.rocks]

- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 3. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. biotium.com [biotium.com]

- 8. furthlab.xyz [furthlab.xyz]

- 9. benchchem.com [benchchem.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lumiprobe.com [lumiprobe.com]

- 13. pubs.acs.org [pubs.acs.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. benchchem.com [benchchem.com]

Application Notes and Protocols for In Vivo Imaging with N-(m-PEG4)-N'-(azide-PEG4)-Cy7 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the near-infrared (NIR) fluorescent probe, N-(m-PEG4)-N'-(azide-PEG4)-Cy7, for in vivo imaging applications in mouse models. This bifunctional linker, featuring a Cy7 fluorophore for detection and an azide group for conjugation, is particularly well-suited for targeted imaging studies when coupled with a targeting moiety such as a monoclonal antibody. The dual polyethylene glycol (PEG) linkers enhance solubility and can improve the pharmacokinetic profile of the final conjugate.

Overview of this compound

This compound is a versatile chemical probe designed for bioorthogonal conjugation and subsequent in vivo fluorescence imaging. Its key features include:

-

Cy7 Fluorophore: A near-infrared dye with excitation and emission maxima typically around 750 nm and 773 nm, respectively. This falls within the NIR window (700-900 nm), where tissue autofluorescence is minimized, allowing for deeper tissue penetration and a higher signal-to-background ratio in in vivo imaging.[1][2]

-

Azide Group: A reactive handle for "click chemistry," a set of biocompatible reactions for molecular assembly. The azide group can readily and specifically react with molecules containing a terminal alkyne or a strained cyclooctyne (e.g., DBCO), enabling the stable covalent attachment of the Cy7 dye to a molecule of interest.

-

Dual PEG4 Linkers: Two polyethylene glycol spacers (with four repeating units each) are incorporated into the molecule. PEGylation is known to increase the hydrophilicity and biocompatibility of molecules, which can lead to improved in vivo circulation times and reduced non-specific uptake by the reticuloendothelial system.

Principle of Application: Targeted In Vivo Imaging

The primary application of this compound in in vivo imaging involves a two-step process:

-

Conjugation: The azide group of the probe is covalently linked to a targeting molecule. This is typically achieved through copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC, respectively). For in vivo applications, SPAAC is often preferred as it circumvents the potential toxicity of a copper catalyst. The targeting molecule (e.g., an antibody, peptide, or small molecule) is chosen for its high affinity and specificity to a particular biological target, such as a cell surface receptor overexpressed on tumor cells.

-

In Vivo Imaging: The resulting fluorescently labeled targeting molecule is administered to a mouse model, typically via intravenous injection. The probe circulates throughout the body and accumulates at the target site due to the specificity of the targeting moiety. Non-invasive fluorescence imaging is then performed at various time points to monitor the biodistribution and target accumulation of the probe.

Experimental Protocols

Protocol for Antibody Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of this compound to a dibenzocyclooctyne (DBCO)-functionalized antibody.

Materials:

-

Targeting antibody (e.g., anti-HER2 antibody like Trastuzumab)

-

DBCO-PEG-NHS ester

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (anhydrous)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

-

Reaction tubes

Procedure:

-

Antibody Functionalization with DBCO:

-

Prepare the antibody in PBS at a concentration of 1-5 mg/mL.

-

Dissolve the DBCO-PEG-NHS ester in DMSO to a concentration of 10 mM.

-

Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Remove the excess, unreacted DBCO-PEG-NHS ester using a desalting column equilibrated with PBS.

-

-

Conjugation of DBCO-Antibody with Azide-Cy7 Probe:

-

Dissolve this compound in DMSO to a concentration of 10 mM.

-

Add a 3- to 5-fold molar excess of the this compound solution to the DBCO-functionalized antibody.

-

Incubate the reaction for 4-12 hours at 4°C or 1-2 hours at room temperature, protected from light.

-

Purify the antibody-Cy7 conjugate using a desalting column or size-exclusion chromatography to remove unconjugated Cy7 probe.

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~750 nm (for Cy7). The DOL can be calculated using the following formula: DOL = (A_max of Cy7 / ε_Cy7) / (A_280 - (A_max of Cy7 × CF_280)) / ε_antibody (where A is the absorbance, ε is the molar extinction coefficient, and CF_280 is the correction factor for the dye's absorbance at 280 nm).

-

Store the purified conjugate at 4°C, protected from light.

-

Protocol for In Vivo Imaging in a Tumor Mouse Model

This protocol outlines the procedure for imaging tumor xenografts in mice using the antibody-Cy7 conjugate.

Materials:

-

Tumor-bearing mice (e.g., nude mice with subcutaneous HER2-positive xenografts)

-

Purified antibody-Cy7 conjugate

-

Sterile PBS

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system equipped with appropriate NIR filters (e.g., excitation ~745 nm, emission ~780 nm)

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using an induction chamber with 2-3% isoflurane.

-

Once anesthetized, transfer the mouse to the imaging chamber and maintain anesthesia with 1-2% isoflurane via a nose cone.

-

To reduce autofluorescence from the diet, it is recommended to feed the mice a chlorophyll-free diet for at least one week prior to imaging.

-

-

Probe Administration:

-

Image Acquisition:

-

Acquire a baseline (pre-injection) image to assess background autofluorescence.

-

Image the mice at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to determine the optimal imaging window for tumor localization.[1]

-

Set the imaging parameters (exposure time, binning, f/stop) to achieve a good signal-to-noise ratio without saturation of the signal in the region of interest.

-

-

Data Analysis:

-

Draw regions of interest (ROIs) around the tumor and a contralateral non-tumor-bearing area (for background).

-

Quantify the fluorescence intensity (e.g., in radiant efficiency) in the ROIs.

-

Calculate the tumor-to-background ratio (TBR) at each time point to assess targeting specificity.

-

-

Ex Vivo Biodistribution (Optional but Recommended):

-

At the final imaging time point, euthanize the mouse.

-

Dissect the major organs (tumor, liver, kidneys, spleen, lungs, heart, muscle, etc.).

-

Image the dissected organs ex vivo using the imaging system to confirm the in vivo findings and obtain a more detailed biodistribution profile.

-

Quantify the fluorescence intensity in each organ.

-

Data Presentation